

Application Notes and Protocols for HDAC-IN-27 Dihydrochloride

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Compound of Interest

Compound Name: HDAC-IN-27 dihydrochloride

Cat. No.: B15568736

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC-IN-27 dihydrochloride is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, **HDAC-IN-27 dihydrochloride** leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression.[4] This activity results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a compound of interest for oncology research, particularly in the context of acute myeloid leukemia (AML).[1][2][3]

Mechanism of Action

HDAC-IN-27 dihydrochloride exerts its anti-tumor effects by inhibiting the deacetylation of histones and non-histone proteins.[4] This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[4] The inhibition of class I HDACs has been shown to affect multiple cellular pathways, including those involved in cell cycle progression and apoptosis.[5] For instance, in p53 wild-type AML cells, class I HDAC inhibitors can induce apoptosis through a p53-dependent pathway.[1] In cell lines with different genetic backgrounds, the effects can vary, such as inducing G2/M phase cell cycle arrest.[1][2][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of **HDAC-IN-27 Dihydrochloride**

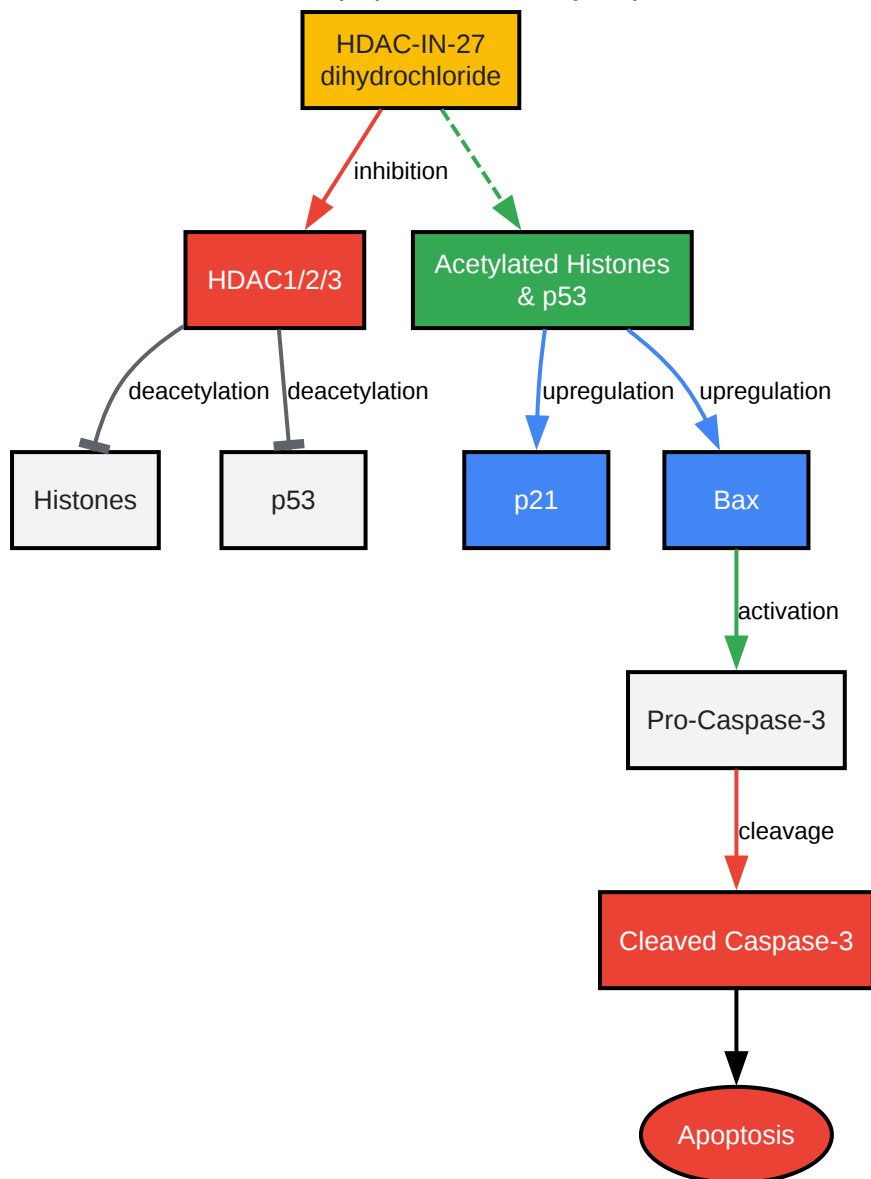
Target	IC50 (nM)
HDAC1	3.01[1][3]
HDAC2	18.54[1][3]
HDAC3	0.435[1][3]

Table 2: Cellular Activity of **HDAC-IN-27 Dihydrochloride** in AML Cell Lines

Cell Line	p53 Status	Effect
MV4-11	Wild-type	Induces pro-caspase-3 cleavage and apoptosis; accumulation of sub-G1 cell population.[1][2][3]
HL60	Null	Induces G2/M cell cycle arrest with no evidence of apoptosis. [1][3]

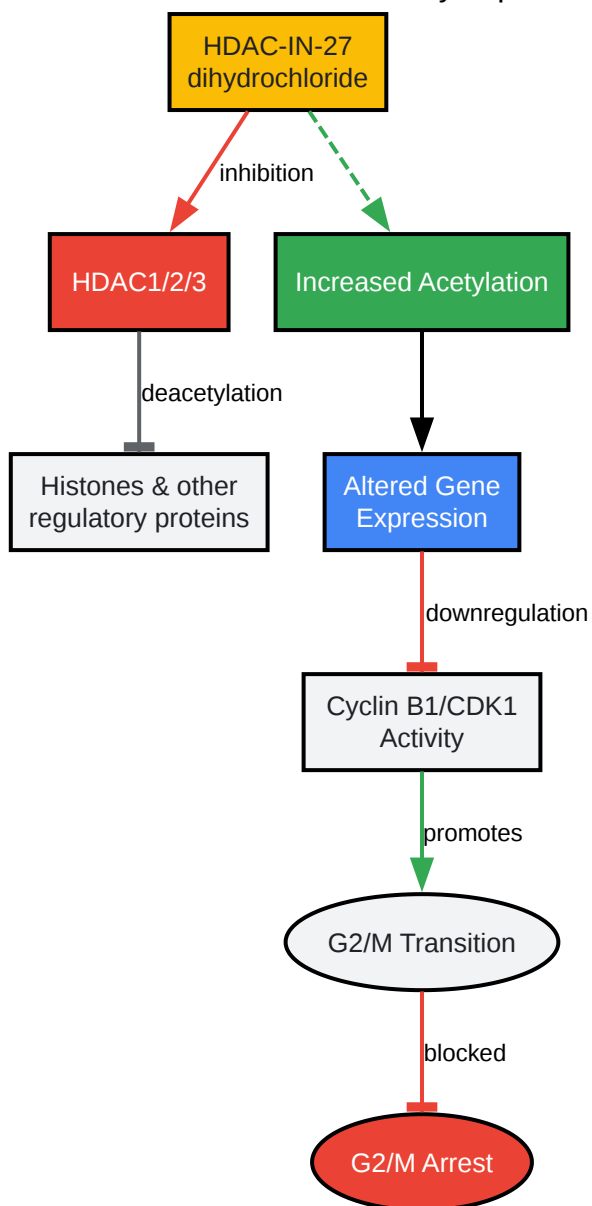
Mandatory Visualizations

HDAC-IN-27 Induced Apoptosis Pathway in p53 wt AML Cells

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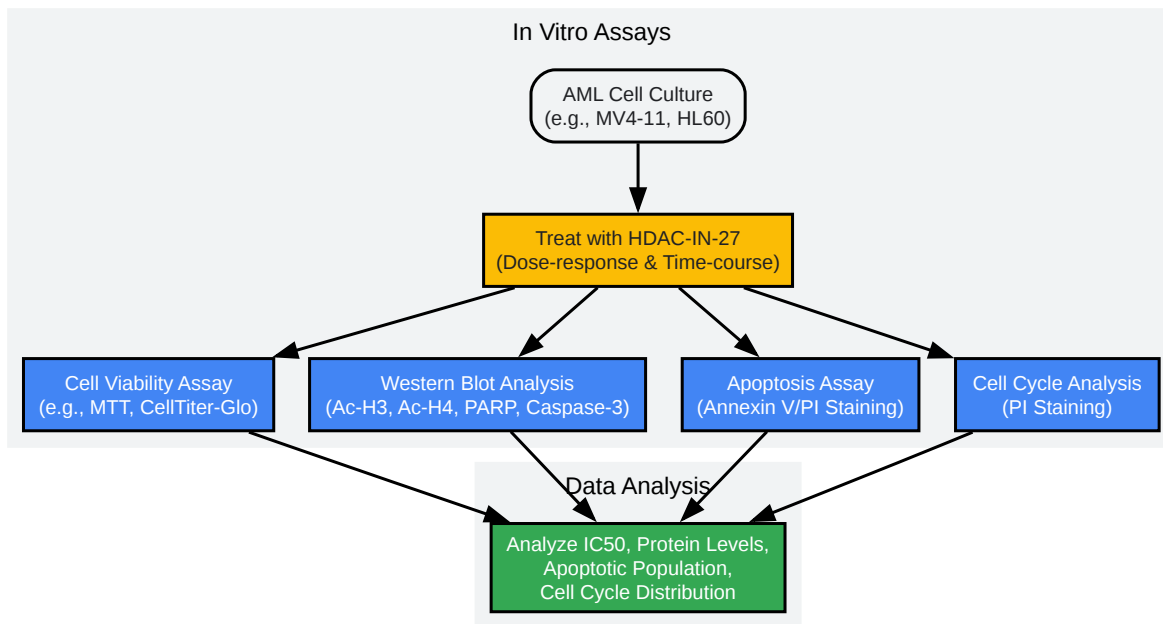
Caption: HDAC-IN-27 induced apoptosis pathway in p53 wild-type AML cells.

HDAC-IN-27 Induced G2/M Arrest Pathway in p53 null AML Cells

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Caption: HDAC-IN-27 induced G2/M arrest in p53 null AML cells.

Experimental Workflow for In Vitro Evaluation of HDAC-IN-27



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Caption: Experimental workflow for in vitro evaluation of HDAC-IN-27.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **HDAC-IN-27 dihydrochloride** on the viability of AML cells.

Materials:

- AML cell lines (e.g., MV4-11, HL60)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)

- **HDAC-IN-27 dihydrochloride** (dissolved in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **HDAC-IN-27 dihydrochloride** in complete medium.
- Remove the medium from the wells and add 100 μ L of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
- Incubate the plate for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Histone Acetylation and Apoptosis Markers

This protocol is for detecting changes in histone acetylation and apoptosis-related proteins following treatment with **HDAC-IN-27 dihydrochloride**.

Materials:

- AML cell lines
- **HDAC-IN-27 dihydrochloride**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-cleaved-Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **HDAC-IN-27 dihydrochloride** for a specified time (e.g., 24 hours).
- Lyse the cells in RIPA buffer to extract total protein.
- Determine the protein concentration using a BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C (use manufacturer's recommended dilution).
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

This protocol is for quantifying apoptosis in AML cells treated with **HDAC-IN-27 dihydrochloride**.

Materials:

- AML cell lines (e.g., MV4-11)
- **HDAC-IN-27 dihydrochloride**
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **HDAC-IN-27 dihydrochloride** for the desired time (e.g., 48 hours).
- Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of **HDAC-IN-27 dihydrochloride** on the cell cycle distribution of AML cells.

Materials:

- AML cell lines (e.g., HL60)
- **HDAC-IN-27 dihydrochloride**
- 70% ethanol (ice-cold)
- PI/RNase Staining Buffer
- Flow cytometer

Procedure:

- Seed and treat cells with **HDAC-IN-27 dihydrochloride** as described in the apoptosis assay protocol.
- Harvest the cells and wash them with cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

- Store the fixed cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells by flow cytometry.
- Quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Disclaimer: These protocols provide a general framework. For optimal results, it is recommended to consult the primary literature for this compound (Jiang Y, et al. J Med Chem. 2022;65(1):285-302) for specific concentrations, incubation times, and other experimental details.[1][4][6] The provided protocols are for research use only and have not been validated for medical applications.

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